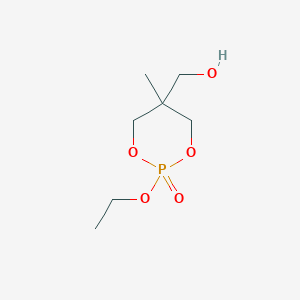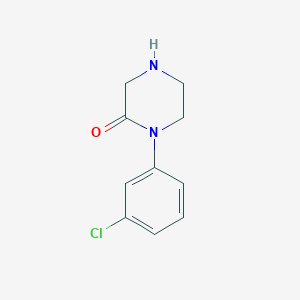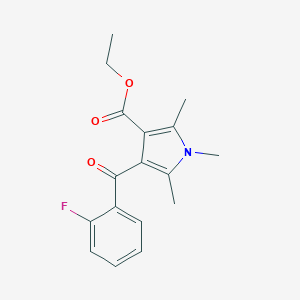
1H-Pyrrole-3-carboxylic acid, 4-(2-fluorobenzoyl)-1,2,5-trimethyl-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole-3-carboxylic acid, 4-(2-fluorobenzoyl)-1,2,5-trimethyl-, ethyl ester, also known as EF24, is a synthetic compound that has been extensively studied for its potential medical applications. EF24 belongs to the curcumin family and has been shown to exhibit potent anti-cancer and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole-3-carboxylic acid, 4-(2-fluorobenzoyl)-1,2,5-trimethyl-, ethyl ester involves the inhibition of the NF-kB pathway. NF-kB is a transcription factor that plays a key role in the regulation of inflammation, immune response, and cell survival. 1H-Pyrrole-3-carboxylic acid, 4-(2-fluorobenzoyl)-1,2,5-trimethyl-, ethyl ester inhibits the activity of NF-kB by preventing the phosphorylation and degradation of its inhibitor, IκBα. This leads to the inhibition of NF-kB translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.
Efectos Bioquímicos Y Fisiológicos
1H-Pyrrole-3-carboxylic acid, 4-(2-fluorobenzoyl)-1,2,5-trimethyl-, ethyl ester has been shown to exhibit potent anti-cancer and anti-inflammatory properties. It has been found to induce apoptosis in cancer cells and inhibit the activity of the NF-kB pathway, which is a key regulator of inflammation. 1H-Pyrrole-3-carboxylic acid, 4-(2-fluorobenzoyl)-1,2,5-trimethyl-, ethyl ester has also been found to exhibit neuroprotective properties by inhibiting the production of reactive oxygen species and reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1H-Pyrrole-3-carboxylic acid, 4-(2-fluorobenzoyl)-1,2,5-trimethyl-, ethyl ester is its potent anti-cancer and anti-inflammatory properties. 1H-Pyrrole-3-carboxylic acid, 4-(2-fluorobenzoyl)-1,2,5-trimethyl-, ethyl ester has been found to be effective in inhibiting the growth and proliferation of cancer cells and reducing inflammation. However, one of the limitations of 1H-Pyrrole-3-carboxylic acid, 4-(2-fluorobenzoyl)-1,2,5-trimethyl-, ethyl ester is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of 1H-Pyrrole-3-carboxylic acid, 4-(2-fluorobenzoyl)-1,2,5-trimethyl-, ethyl ester. One potential direction is the development of more potent and selective inhibitors of the NF-kB pathway. Another potential direction is the investigation of the therapeutic potential of 1H-Pyrrole-3-carboxylic acid, 4-(2-fluorobenzoyl)-1,2,5-trimethyl-, ethyl ester in other diseases, such as neurodegenerative diseases and autoimmune disorders. Finally, the development of more effective methods for the delivery of 1H-Pyrrole-3-carboxylic acid, 4-(2-fluorobenzoyl)-1,2,5-trimethyl-, ethyl ester in vivo could also be a future direction for research.
Métodos De Síntesis
The synthesis of 1H-Pyrrole-3-carboxylic acid, 4-(2-fluorobenzoyl)-1,2,5-trimethyl-, ethyl ester involves the reaction of 2-fluorobenzoyl chloride with 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid in the presence of triethylamine. The resulting product is then treated with ethyl alcohol to form the ethyl ester. The purity of 1H-Pyrrole-3-carboxylic acid, 4-(2-fluorobenzoyl)-1,2,5-trimethyl-, ethyl ester can be further improved by recrystallization from ethyl acetate.
Aplicaciones Científicas De Investigación
1H-Pyrrole-3-carboxylic acid, 4-(2-fluorobenzoyl)-1,2,5-trimethyl-, ethyl ester has been extensively studied for its potential medical applications. It has been shown to exhibit potent anti-cancer properties by inhibiting the growth and proliferation of cancer cells. 1H-Pyrrole-3-carboxylic acid, 4-(2-fluorobenzoyl)-1,2,5-trimethyl-, ethyl ester has been found to induce apoptosis, or programmed cell death, in cancer cells through the activation of caspase enzymes. In addition, 1H-Pyrrole-3-carboxylic acid, 4-(2-fluorobenzoyl)-1,2,5-trimethyl-, ethyl ester has been shown to inhibit the activity of NF-kB, a transcription factor that plays a key role in the development and progression of cancer.
1H-Pyrrole-3-carboxylic acid, 4-(2-fluorobenzoyl)-1,2,5-trimethyl-, ethyl ester also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 1H-Pyrrole-3-carboxylic acid, 4-(2-fluorobenzoyl)-1,2,5-trimethyl-, ethyl ester has been found to inhibit the activity of the NF-kB pathway, which is a key regulator of inflammation.
Propiedades
Número CAS |
162152-09-2 |
|---|---|
Nombre del producto |
1H-Pyrrole-3-carboxylic acid, 4-(2-fluorobenzoyl)-1,2,5-trimethyl-, ethyl ester |
Fórmula molecular |
C17H18FNO3 |
Peso molecular |
303.33 g/mol |
Nombre IUPAC |
ethyl 4-(2-fluorobenzoyl)-1,2,5-trimethylpyrrole-3-carboxylate |
InChI |
InChI=1S/C17H18FNO3/c1-5-22-17(21)15-11(3)19(4)10(2)14(15)16(20)12-8-6-7-9-13(12)18/h6-9H,5H2,1-4H3 |
Clave InChI |
VOKLPKPFQPINDU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C(=C1C(=O)C2=CC=CC=C2F)C)C)C |
SMILES canónico |
CCOC(=O)C1=C(N(C(=C1C(=O)C2=CC=CC=C2F)C)C)C |
Otros números CAS |
162152-09-2 |
Sinónimos |
ethyl 4-(2-fluorobenzoyl)-1,2,5-trimethyl-pyrrole-3-carboxylate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



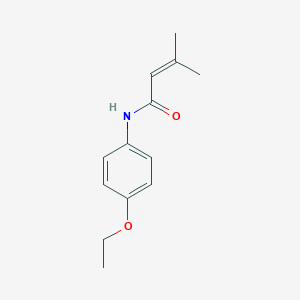
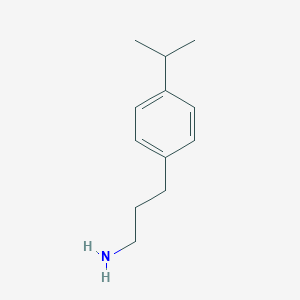
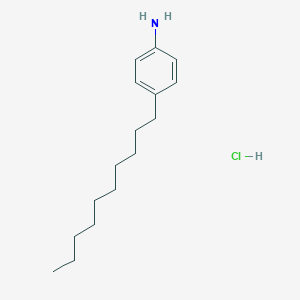
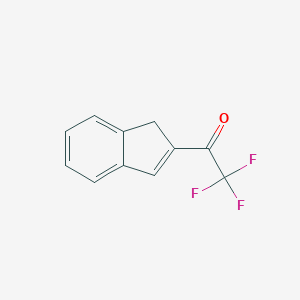
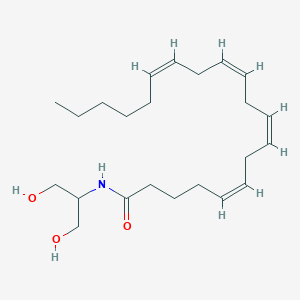
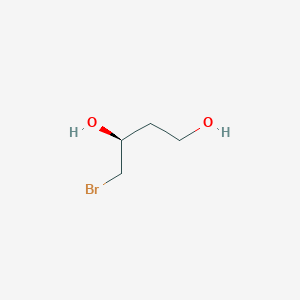
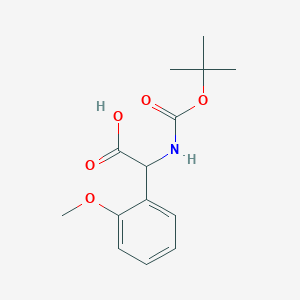
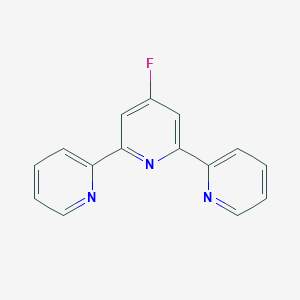

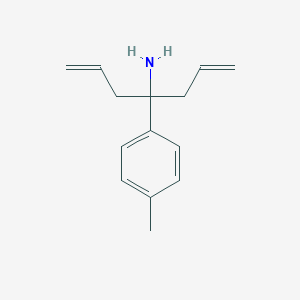
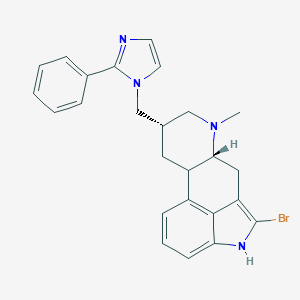
![Bicyclo[3.2.1]oct-6-ene, 2-methoxy-3-methylene-, endo-(9CI)](/img/structure/B65420.png)
